3-(4-Pyridyl)-1H-pyrrole-2-carboxylic Acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H8N2O2 |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
3-pyridin-4-yl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-8(3-6-12-9)7-1-4-11-5-2-7/h1-6,12H,(H,13,14) |
InChI Key |
SHYGULGVQYVPIM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1C2=CC=NC=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Hantzsch-Type Condensation for Pyrrole Ring Formation
The Hantzsch pyrrole synthesis offers a direct route to construct the pyrrole core with a pyridyl substituent. A modified approach involves condensing 4-pyridinecarboxaldehyde with β-ketoesters and ammonium acetate in ethanol under reflux .
Procedure :
-
Reactants : 4-Pyridinecarboxaldehyde (1.2 equiv), ethyl acetoacetate (1.0 equiv), ammonium acetate (3.0 equiv).
-
Conditions : Reflux in ethanol for 8–12 hours.
-
Workup : Concentration under reduced pressure followed by recrystallization from ethanol yields a white solid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 60–75% |
| Purity | >95% (HPLC) |
| Reaction Time | 8–12 hours |
This method is advantageous for its simplicity but limited by moderate yields and challenges in isolating intermediates .
The Suzuki-Miyaura reaction enables selective introduction of the 4-pyridyl group onto preformed pyrrole intermediates. This method requires halogenated pyrrole precursors (e.g., 5-bromo-pyrrole-2-carboxylate) and 4-pyridylboronic acid .
Procedure :
-
Catalyst System : Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂/SPhos (5 mol%).
-
Base : Cs₂CO₃ (2.0 equiv) in dioxane/H₂O (4:1).
-
Conditions : 90°C for 12–24 hours under inert atmosphere.
Key Data :
This method avoids N-protection steps when using iridium-catalyzed borylation, enhancing efficiency .
Carboxylation via Ester Hydrolysis
The carboxylic acid group is introduced by hydrolyzing a methyl or ethyl ester precursor under basic conditions .
Procedure :
-
Reactants : Methyl 3-(4-pyridyl)-1H-pyrrole-2-carboxylate (1.0 equiv).
-
Conditions : LiOH (2.0 equiv) in THF/H₂O (1:1) at 25°C for 12 hours.
-
Workup : Acidification to pH 3–4 and extraction with ethyl acetate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 90–95% |
| Purity | >98% (NMR) |
This step is highly efficient but requires anhydrous conditions to prevent decarboxylation .
One-Pot Sequential Borylation-Suzuki Coupling
A streamlined two-step method combines iridium-catalyzed C–H borylation and Suzuki coupling :
Step 1: Borylation
-
Catalyst : Ir(COD)Cl]₂ (2 mol%) with dtbpy ligand.
-
Conditions : Bis(pinacolato)diboron (1.5 equiv) in THF at 80°C for 6 hours.
Step 2: Suzuki Coupling
-
Reactants : 4-Bromopyridine (1.2 equiv), Pd(PPh₃)₄ (3 mol%).
-
Conditions : Cs₂CO₃ (2.0 equiv) in dioxane/H₂O at 90°C for 12 hours.
Key Data :
| Parameter | Value |
|---|---|
| Overall Yield | 65–78% |
| Atom Economy | 82% |
This approach eliminates N-protection and reduces waste, making it industrially viable .
Microwave-Assisted Synthesis
Microwave irradiation accelerates reaction times and improves yields for multi-step syntheses .
Procedure :
-
Pyrrole Formation : Hantzsch condensation under microwave (150°C, 20 minutes).
-
Suzuki Coupling : Microwave-assisted coupling (100°C, 30 minutes).
-
Hydrolysis : NaOH in EtOH/H₂O (80°C, 10 minutes).
Key Data :
| Parameter | Value |
|---|---|
| Total Reaction Time | 60 minutes |
| Overall Yield | 75–80% |
Microwave methods are ideal for high-throughput screening but require specialized equipment .
Comparative Analysis of Methods
| Method | Yield (%) | Scalability | Key Advantage | Limitation |
|---|---|---|---|---|
| Hantzsch Condensation | 60–75 | Moderate | Simple, one-pot | Moderate purity |
| Suzuki Coupling | 70–85 | High | Selective, no N-protection | Costly catalysts |
| Borylation-Suzuki | 65–78 | High | Atom-efficient | Multi-step |
| Microwave-Assisted | 75–80 | Low | Rapid | Equipment-dependent |
Chemical Reactions Analysis
Types of Reactions
3-(4-Pyridyl)-1H-pyrrole-2-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: N-oxides of the pyridine ring.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine and pyrrole derivatives.
Scientific Research Applications
3-(4-Pyridyl)-1H-pyrrole-2-carboxylic Acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and molecular electronics.
Mechanism of Action
The mechanism of action of 3-(4-Pyridyl)-1H-pyrrole-2-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target proteins. This interaction can lead to changes in cellular pathways, influencing processes like signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Substitution Patterns on the Pyrrole Ring
1H-Pyrrolo[2,3-c]pyridine-2-carboxylic Acid ()
- Structure : Contains a fused pyrrolo-pyridine ring system.
- Key Differences: The fused bicyclic structure enhances aromaticity but reduces conformational flexibility compared to the monocyclic 3-(4-pyridyl)-1H-pyrrole-2-carboxylic acid.
- Synthesis : Higher yields (71–95%) for derivatives like 5-chloro and 5-methoxy variants suggest easier functionalization of the fused system .
Ethyl 3-(4-Pyridyl)-1H-pyrrole-2-carboxylate ()
- Structure : Ethyl ester derivative of the target compound.
- Key Differences : The ester group reduces acidity (pKa ~5–6 vs. ~3–4 for the carboxylic acid) and alters solubility (higher lipophilicity). This derivative is often used as an intermediate in drug synthesis .
3-(Carboxyethyl)-1H-pyrrole-2-carboxylic Acid ()
- Structure : Features a carboxyethyl side chain at the 3-position.
- Key Differences : The aliphatic chain introduces steric bulk and increases water solubility. This compound has been reported as a synthetic precursor but lacks the aromatic pyridyl group’s coordination sites .
Tyrosinase Inhibition ()
- 1H-Pyrrole-2-carboxylic Acid Derivatives : Natural derivatives from pineapple, such as compound 3 (6-(3-(1H-pyrrole-2-carbonyloxy)-2-hydroxypropoxy)-3,4,5-trihydroxy-tetrahydro-2H-pyran-2-carboxylic acid), exhibit tyrosinase inhibitory activity (IC₅₀ <1 mM).
Quorum Sensing Modulation ()
- 1H-Pyrrole-2-carboxylic Acid: At 1 mg/mL, it inhibits quorum sensing in Pseudomonas aeruginosa without bactericidal effects (CFU unchanged at 1.64×10⁸/mL).
- Target Compound: The pyridyl group could improve receptor specificity, though its potency remains untested. In contrast, docosanoic acid (aliphatic chain) reduces bacterial growth (CFU 2×10⁶/mL), highlighting the importance of aromatic vs. aliphatic substituents .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
3-(4-Pyridyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of Biological Activities
Research indicates that derivatives of pyrrole and pyridine, including this compound, exhibit a range of biological activities such as:
- Antimicrobial Activity : Certain pyrrole derivatives have shown promising results against various bacterial strains, including drug-resistant tuberculosis. For instance, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL against Mycobacterium tuberculosis, indicating potent anti-TB activity coupled with low cytotoxicity (IC50 > 64 μg/mL) .
- Antitumor Activity : Research has highlighted the potential of pyrrole-containing compounds in cancer treatment. The presence of specific substituents on the pyrrole ring can enhance antiproliferative effects against cancer cell lines .
- Kinase Inhibition : Compounds similar to this compound have been evaluated for their ability to inhibit various kinases, including ERK5. Optimization of these compounds has led to submicromolar potency and selectivity against related kinases .
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its structural features. Key findings from SAR studies include:
- Substituent Effects : The introduction of electron-withdrawing groups on the pyridine or pyrrole rings often enhances biological activity. For example, the presence of halogen substituents has been correlated with increased potency in anticancer assays .
- Ring Modifications : Alterations to the carboxylic acid moiety or the introduction of additional aromatic systems can significantly influence the compound's binding affinity and biological efficacy .
Antimicrobial Efficacy
A study focusing on the anti-TB properties of pyrrole derivatives revealed that modifications leading to better solubility and metabolic stability resulted in compounds with enhanced efficacy against drug-resistant strains. For instance, compound variations that maintained structural integrity while optimizing pharmacokinetic profiles were found to be effective in vivo .
Antitumor Activity
In another investigation, a series of pyrrole-based compounds were synthesized and tested against various cancer cell lines. The results indicated that specific substitutions at the 2-position of the pyrrole ring improved cytotoxicity while maintaining low toxicity towards normal cells. This highlights the importance of careful structural design in developing effective anticancer agents .
Data Summary
| Activity | Compound | MIC (μg/mL) | IC50 (μg/mL) | Notes |
|---|---|---|---|---|
| Anti-TB | This compound | <0.016 | >64 | Low cytotoxicity; effective against drug-resistant strains |
| Anticancer | Various derivatives | Variable | Variable | Enhanced potency with specific substituents |
| Kinase Inhibition | ERK5 inhibitors | Submicromolar | Variable | Selectivity against related kinases |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 3-(4-Pyridyl)-1H-pyrrole-2-carboxylic Acid and its derivatives?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of pyridyl and pyrrole moieties. For example, palladium-catalyzed cross-coupling (e.g., using tert-butyl XPhos ligand and cesium carbonate) is effective for introducing substituents . Acidic hydrolysis of ester precursors (e.g., methyl or ethyl esters) under reflux with HCl or other acids is a key final step to yield the carboxylic acid derivative . Intermediate characterization via ESI-MS and NMR is critical to confirm structural integrity .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., ESIMS m/z (M+1): 293.2 observed in related pyrrole derivatives) .
- NMR Spectroscopy : Use ¹H NMR (400 MHz, DMSO-d6) to analyze aromatic protons (δ 7.5–8.5 ppm for pyridyl groups) and carboxylic acid protons (broad signals around δ 12–13 ppm) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., centrosymmetric dimers via N–H⋯O interactions) .
Q. What solvents and conditions are optimal for dissolving this compound?
- Methodological Answer : The compound is sparingly soluble in water and ethanol but dissolves in polar aprotic solvents like DMSO (22 mg/mL at 25°C). For biological assays, DMSO stock solutions are recommended, followed by dilution in aqueous buffers .
Advanced Research Questions
Q. How can coupling reactions be optimized to enhance yields of pyrrole-pyridyl hybrids?
- Methodological Answer :
- Catalyst Selection : Use palladium acetate with bulky ligands (e.g., XPhos) to reduce steric hindrance in cross-coupling steps .
- Temperature Control : Maintain reactions at 40–100°C under inert atmospheres to prevent decomposition .
- Purification : Employ gradient column chromatography (e.g., hexane/ethyl acetate) to isolate intermediates, achieving >95% purity .
Q. What strategies address contradictions in biological activity data for pyrrole-carboxylic acid derivatives?
- Methodological Answer :
- Dose-Response Studies : Validate inhibitory effects (e.g., IL6 mRNA suppression) across multiple concentrations to rule out assay-specific artifacts .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to explain discrepancies between in vitro and in vivo results .
- Structural Analog Synthesis : Compare activities of derivatives (e.g., methyl esters vs. free acids) to identify pharmacophoric requirements .
Q. How can computational tools aid in predicting the bioactivity of this compound?
- Methodological Answer :
- Docking Studies : Model interactions with target proteins (e.g., IL6 receptor) using software like AutoDock Vina, focusing on hydrogen bonds between the carboxylic acid group and active-site residues .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the pyridyl ring) with activity trends using datasets from analogs .
Q. What crystallographic challenges arise during structural analysis of pyrrole-carboxylic acid derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
